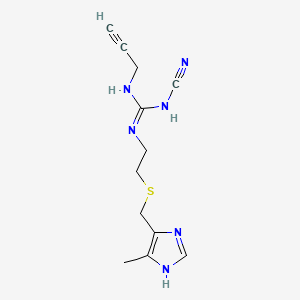
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group is added through a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Tosylation: The final step involves the tosylation of the amine group using tosyl chloride and a base like pyridine to form the bis-tosylate salt.
Industrial Production Methods
In an industrial setting, the production of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-benzyl-4-chloropyrrolidin-3-amine bis-tosylate
- (3R,4R)-1-benzyl-4-bromopyrrolidin-3-amine bis-tosylate
- (3R,4R)-1-benzyl-4-iodopyrrolidin-3-amine bis-tosylate
Uniqueness
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its halogenated counterparts.
Properties
Molecular Formula |
C25H31FN2O6S2 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15FN2.2C7H8O3S/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11H,6-8,13H2;2*2-5H,1H3,(H,8,9,10)/t10-,11-;;/m1../s1 |
InChI Key |
HRLLPUOPKPYNOG-IUDGJIIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CN1CC2=CC=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




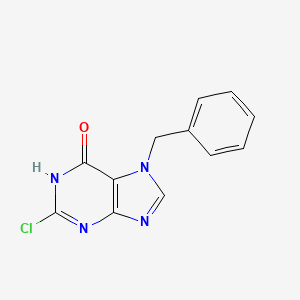


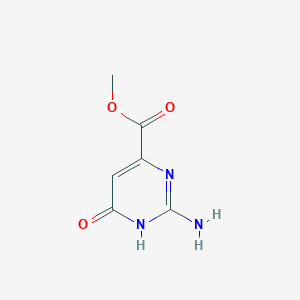
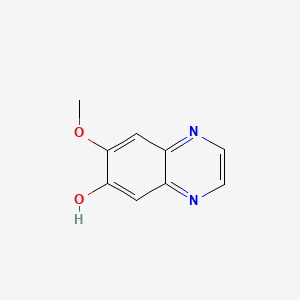
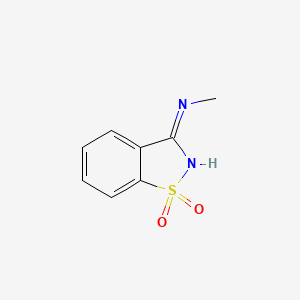
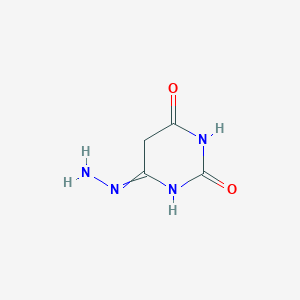
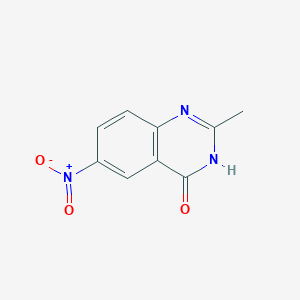
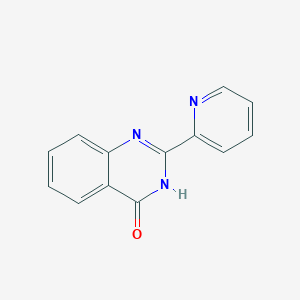
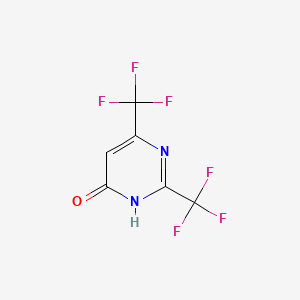
![6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol](/img/structure/B1496171.png)
